2-(azetidin-3-yloxy)-N-pentylpropanamide

Description

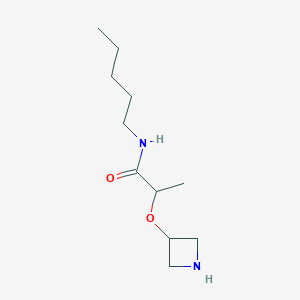

2-(Azetidin-3-yloxy)-N-pentylpropanamide is a synthetic amide derivative characterized by an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via an ether linkage to a propanamide backbone. The compound’s pentyl chain substituent on the amide nitrogen distinguishes it from related structures.

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-pentylpropanamide |

InChI |

InChI=1S/C11H22N2O2/c1-3-4-5-6-13-11(14)9(2)15-10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |

InChI Key |

IJDFIFUZFISRHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C(C)OC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for creating functionalized azetidines, although it may face challenges related to reaction conditions and yields.

Industrial Production Methods

Industrial production of 2-(azetidin-3-yloxy)-N-pentylpropanamide may involve scalable synthetic routes such as the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This method allows for the efficient production of azetidine derivatives on a larger scale, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-pentylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted azetidine derivatives.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-pentylpropanamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe for investigating biological processes involving azetidine-containing compounds.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-pentylpropanamide involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups .

Comparison with Similar Compounds

Key Features :

- Molecular framework : Azetidine-3-yloxy-propanamide.

- Substituent : N-pentyl chain.

Structural Analogues and Substituent Variations

The compound’s activity and properties are influenced by variations in the azetidine ring, amide backbone, and alkyl/aryl substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Azetidine-Containing Propanamides

Key Observations :

- Azetidine vs. Pyridine : Replacement of the azetidine ring with pyridine (as in ) introduces aromaticity, altering electronic properties and binding interactions.

Physicochemical and Commercial Properties

Table 2: Physicochemical and Commercial Comparison

Key Observations :

- Commercial Availability : The target compound is discontinued , whereas analogs like 2,2-dimethyl-N-pyridin-2-yl-propionamide remain available, suggesting higher demand or simpler synthesis.

- Halogenated Derivatives : Compounds with trifluoropropylthio (P6) or difluorocyclopropylmethylthio (P10) groups demonstrate the role of halogenation in enhancing pesticidal efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.